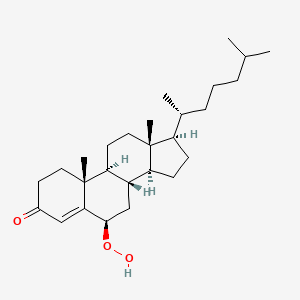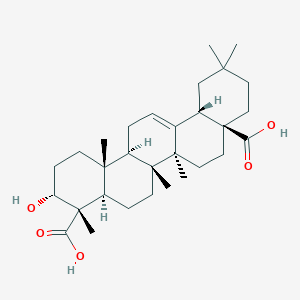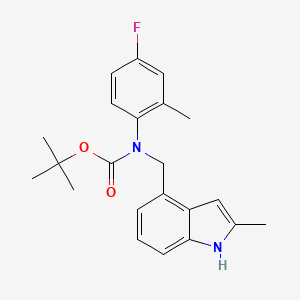
Phenol, 2,6-dimethyl-4-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-dimethyl-4-(phenylazo)-, also known as 2,6-dimethyl-4-(phenylazo)phenol, is an organic compound with the molecular formula C14H14N2O. This compound is part of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, particularly as dyes and pigments due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,6-dimethyl-4-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Phenol, 2,6-dimethyl-4-(phenylazo)- can be compared with other azo compounds such as:
Phenol, 4-(phenylazo)-: Similar structure but lacks the methyl groups at positions 2 and 6.
Phenol, 2,4-dimethyl-: Lacks the azo group, making it less effective as a dye.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains bulky tert-butyl groups and a dimethylaminomethyl group, leading to different chemical properties and applications.
The uniqueness of Phenol, 2,6-dimethyl-4-(phenylazo)- lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
2786-80-3 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
Clave InChI |
ZWLHBJXWUXPCHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)




![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)






